molecular formula C9H20ClNO2Si B13789116 [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate CAS No. 82475-65-8

[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate

Cat. No.: B13789116
CAS No.: 82475-65-8
M. Wt: 237.80 g/mol
InChI Key: MIYBWVMUKYDWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, dimethylsilyl group, and a carbamate group attached to a 2-chloroethyl moiety

Preparation Methods

The synthesis of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with N-(2-chloroethyl)carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbamate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound.

Comparison with Similar Compounds

Similar compounds to [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate include:

    tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    N-(2-chloroethyl)carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl(dimethyl)silyl amine: A related compound with an amine group instead of a carbamate.

Compared to these compounds, this compound offers unique reactivity due to the presence of both silyl and carbamate groups, making it a versatile tool in synthetic and biological applications.

Properties

CAS No.

82475-65-8

Molecular Formula

C9H20ClNO2Si

Molecular Weight

237.80 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate

InChI

InChI=1S/C9H20ClNO2Si/c1-9(2,3)14(4,5)13-8(12)11-7-6-10/h6-7H2,1-5H3,(H,11,12)

InChI Key

MIYBWVMUKYDWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.